molecular formula C18H14F3N3O2S B2694041 4-[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]-1-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}PYRROLIDIN-2-ONE CAS No. 1105196-69-7

4-[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]-1-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}PYRROLIDIN-2-ONE

Cat. No.: B2694041
CAS No.: 1105196-69-7
M. Wt: 393.38
InChI Key: GVHVULMKPLBQFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]-1-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}PYRROLIDIN-2-ONE is a complex organic compound that features a combination of heterocyclic structures, including thiophene, oxadiazole, and pyrrolidinone

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]-1-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}PYRROLIDIN-2-ONE typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of the oxadiazole ring through the reaction of amidoximes with carboxylic acids or their derivatives . The thiophene ring can be introduced via a palladium-catalyzed cross-coupling reaction . Finally, the pyrrolidinone moiety is incorporated through a cyclization reaction involving suitable amines and carbonyl compounds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]-1-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}PYRROLIDIN-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]-1-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}PYRROLIDIN-2-ONE is unique due to its combination of heterocyclic structures, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)-1-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O2S/c19-18(20,21)13-5-3-11(4-6-13)9-24-10-12(8-15(24)25)17-22-16(23-26-17)14-2-1-7-27-14/h1-7,12H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVHVULMKPLBQFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=C(C=C2)C(F)(F)F)C3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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